molecular formula C10H16Cl2N2 B1421859 1,2,3,4-Tetrahydroquinolin-2-ylmethanamine dihydrochloride CAS No. 1258649-81-8

1,2,3,4-Tetrahydroquinolin-2-ylmethanamine dihydrochloride

Cat. No.: B1421859
CAS No.: 1258649-81-8
M. Wt: 235.15 g/mol
InChI Key: RYXGGDJFFDBBLL-UHFFFAOYSA-N
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Description

Structural Characteristics and IUPAC Nomenclature

1,2,3,4-Tetrahydroquinolin-2-ylmethanamine dihydrochloride is a bicyclic organic compound characterized by a fused benzene and piperidine ring system. Its IUPAC name, This compound , reflects the substitution pattern: a methanamine group (-CH$$2$$NH$$2$$) is attached to the second carbon of the tetrahydroquinoline core, with two hydrochloride counterions neutralizing the amine groups. The molecular formula is C$${10}$$H$${16}$$Cl$$2$$N$$2$$ , corresponding to a molecular weight of 235.15 g/mol .

The structure features a planar aromatic benzene ring fused to a partially saturated piperidine ring, with the methanamine substituent introducing a chiral center at the second position. X-ray crystallography of analogous tetrahydroquinoline derivatives reveals a boat conformation for the piperidine ring, stabilized by intramolecular hydrogen bonding. The dihydrochloride salt enhances water solubility, a critical property for pharmaceutical applications.

Historical Context in Tetrahydroquinoline Chemistry

Tetrahydroquinolines have been pivotal in medicinal chemistry since the early 20th century. The Pictet-Spengler reaction, first reported in 1911, enabled the synthesis of tetrahydroisoquinolines and later inspired adaptations for tetrahydroquinolines. This reaction condenses β-arylethylamines with aldehydes or ketones under acidic conditions, forming the bicyclic core.

The target compound emerged from efforts to modify tetrahydroquinoline scaffolds for enhanced bioactivity. For example, nicainoprol (an antiarrhythmic) and oxamniquine (an antiparasitic) demonstrated the therapeutic potential of this structural class. The addition of a methanamine group in this compound aimed to improve binding affinity to biological targets, such as neurotransmitter receptors.

Physico-chemical Profile and Basic Properties

Key physico-chemical properties include:

  • Appearance : White to off-white crystalline solid.
  • Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the dihydrochloride salt.
  • Melting Point : 210–215°C (decomposition observed above 220°C).
  • Stability : Stable under ambient conditions but hygroscopic, requiring desiccant storage.

The compound exhibits a pKa of 8.2 for the primary amine and 4.7 for the conjugated acid of the tetrahydroquinoline nitrogen, facilitating protonation under physiological pH. Spectroscopic data (IR, NMR) align with reported tetrahydroquinoline derivatives: $$^1$$H NMR (400 MHz, D$$_2$$O) shows resonances at δ 7.2–6.8 ppm (aromatic protons) and δ 3.4–2.9 ppm (piperidine and methanamine protons).

Position within the Tetrahydroquinoline Family of Compounds

This derivative belongs to the N-alkylated tetrahydroquinoline subclass, distinguished by its methanamine substituent. Compared to simpler analogs like 1,2,3,4-tetrahydroquinoline (THQ), the methanamine group introduces:

  • Enhanced Basicity : The primary amine increases nitrogen lone-pair availability.
  • Steric Effects : The substituent alters ring conformation, impacting receptor binding.
  • Salt Formation : Dihydrochloride formulation improves bioavailability.

Table 1 compares key features of related tetrahydroquinolines:

Compound Substituent Molecular Formula Key Application
1,2,3,4-Tetrahydroquinoline None C$$9$$H$${11}$$N Solvent intermediate
Nicainoprol Ethoxycarbonyl C$${14}$$H$${18}$$N$$2$$O$$2$$ Antiarrhythmic
Target Compound 2-Methanamine C$${10}$$H$${16}$$Cl$$2$$N$$2$$ Pharmacological research

The structural versatility of tetrahydroquinolines underscores their relevance in drug discovery, with this derivative serving as a scaffold for kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;;/h1-4,9,12H,5-7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXGGDJFFDBBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation and Microwave-Assisted Cyclization

This approach involves initial condensation of suitable aldehyde or ketone precursors with malononitrile, followed by cyclization:

Step Reagents & Conditions Outcome Reference
1. Knoevenagel condensation Malononitrile + aldehyde/ketone + piperidine (RT) Formation of vinyl intermediates ,
2. Microwave-assisted cyclization Solvent-free, microwave irradiation Formation of tetrahydroquinoline core with high stereoselectivity ,

Research Findings:

  • The cyclization proceeds via the tert-amino effect, favoring cis-isomers under microwave conditions.
  • Yields range from 65% to 95% depending on substituents and reaction parameters.
  • Notably, the process is environmentally friendly, requiring no solvents and minimal reaction times.

One-Pot Synthesis

A notable advancement is the one-pot reaction combining condensation and cyclization, which simplifies the process:

Conditions Yield Isomer Ratio Reference
Microwave, solvent-free Up to 70-95% Predominantly cis ,

This method reduces reaction steps, time, and waste, making it suitable for scale-up.

Decyanation and Reduction Steps

Post-cyclization, the intermediate nitrile groups are reduced to amines:

Reagents & Conditions Product Reference
Tributyltin hydride (SnHBu3) + AIBN Aminomethyl tetrahydroquinoline derivatives

The decyanation step is crucial for converting nitrile functionalities into primary amines, which are then converted into dihydrochloride salts.

Salt Formation

The final step involves converting the free base into the dihydrochloride salt:

Reagents & Conditions Product Purpose Reference
Hydrogen chloride gas or HCl in ethanol Dihydrochloride salt Stability and pharmacological activity General practice

Research Data and Reaction Parameters

Reaction Step Conditions Yield (%) Isomer Selectivity Notes
Knoevenagel condensation RT, piperidine 75-88 N/A Mild, efficient
Microwave cyclization 180-190°C, 10-20 min 65-95 Predominantly cis Environmentally friendly
Decyanation 110°C, 2-4 h 80-90 cis/trans mixture Radical reduction with tributyltin hydride

Note: The yields and selectivity depend heavily on substituents and reaction conditions, with microwave-assisted methods providing superior stereoselectivity and efficiency.

Mechanistic Insights

The key to the synthesis is the tert-amino effect , which facilitates intramolecular cyclization through a thermally induced hydrogen shift, leading to the formation of the tetrahydroquinoline core. Microwave irradiation accelerates this process by providing rapid, uniform heating, which enhances diastereoselectivity, favoring the cis-isomer.

Notes on Optimization and Environmental Considerations

  • Microwave-assisted reactions significantly reduce reaction times and improve yields.
  • Solvent-free conditions minimize environmental impact and simplify purification.
  • Catalysts such as Lewis acids (e.g., Ti(O-i-Pr)4) can be employed for challenging condensations.
  • Decyanation via radical reduction remains a critical step, with ongoing research exploring greener alternatives.

Summary of Preparation Methods

Method Key Features Advantages Limitations References
Knoevenagel condensation + microwave cyclization One-pot, solvent-free, high stereoselectivity Environmentally friendly, rapid Substituent-dependent reactivity ,
Stepwise synthesis with decyanation Traditional, multi-step Well-understood, versatile Longer, less eco-friendly

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinolin-2-ylmethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amine derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydroquinolin-2-ylmethanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacological agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroquinolin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Tetrahydroquinoline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Features
Target Compound C₁₁H₁₈Cl₂N₂ 249.18 2-yl (core), 8-yl Dihydrochloride salt; ethylamine side chain; synthesized via NaH/DMF
2-(1,2,3,4-THQ-6-yl)ethanamine diHCl C₁₁H₁₈Cl₂N₂ 249.18 6-yl Structural isomer; identical formula but differing substituent position
MJM170 Not specified Not specified Varied THQ core with variable building blocks (1, 8, 9, 14); biological evaluation
Compound 41/42 (3-carbon linker) Not specified Not specified 3,4-dihydroquinolin-2(1H)-one 3-carbon linker to basic amine; synthesized via nucleophilic displacement

Key Observations :

  • Positional Isomerism : The target compound and its 6-yl isomer (CAS 1774896-48-8) share identical molecular formulas but differ in substituent placement, which may influence solubility, receptor binding, or metabolic stability .
  • Synthetic Pathways : The target compound employs NaH in DMF for alkylation, followed by reduction and coupling steps , whereas MJM170 derivatives use modular building blocks for diversity-oriented synthesis .

Amine Hydrochlorides with Divergent Cores

Table 2: Comparison with Other Amine Hydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Functional Groups
Target Compound C₁₁H₁₈Cl₂N₂ 249.18 Tetrahydroquinoline Ethylamine, dihydrochloride
2-(3,4-Dihydroxyphenyl)ethylamine HCl C₈H₁₂ClNO₂ 189.64 Catechol Phenethylamine, hydrochloride
Diphenhydramine HCl C₁₇H₂₂ClNO 291.82 Diphenylmethoxy-ethyl N,N-dimethylamine, ethanolamine derivative

Key Observations :

  • Molecular Weight and Complexity: Diphenhydramine HCl (291.82 g/mol) is larger due to its diphenylmethoxy-ethyl core, contrasting with the simpler tetrahydroquinoline scaffold of the target compound .
  • Biological Relevance : While the target compound and 2-(3,4-dihydroxyphenyl)ethylamine HCl are research intermediates, Diphenhydramine HCl is a clinically used antihistamine, highlighting the pharmacological impact of structural diversity .

Positional and Functional Group Variations

  • Substituent Flexibility: In the 3,4-dihydroquinolin-2(1H)-one series, compounds with 3-carbon linkers (e.g., 41/42) exhibit enhanced conformational freedom compared to the rigid ethylamine side chain of the target compound .
  • Purity and Characterization : The target compound and MJM170 derivatives rely on HPLC and NMR for quality control, whereas Diphenhydramine HCl adheres to USP standards for pharmaceutical use .

Biological Activity

1,2,3,4-Tetrahydroquinolin-2-ylmethanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline moiety and a methanamine group. Its molecular formula is C11H14Cl2N2C_{11}H_{14}Cl_2N_2, with a molecular weight of approximately 225.14 g/mol. The dihydrochloride form enhances its solubility in aqueous environments, which is crucial for biological interactions.

Neuroprotective Effects

Research indicates that tetrahydroquinoline derivatives, including this compound, may protect neuronal cells from oxidative stress. This neuroprotective property is attributed to the compound's ability to modulate signaling pathways related to cell survival and proliferation.

Antidepressant Potential

Some studies suggest that this compound may influence neurotransmitter systems, potentially offering antidepressant effects. It appears to interact with serotonin and dopamine receptors, which are critical in mood regulation.

Antitumor Activity

In vitro studies have demonstrated that derivatives of tetrahydroquinolines exhibit significant antitumor activity. For instance, certain synthesized compounds showed IC50 values lower than those of established chemotherapeutics like Doxorubicin. Specific derivatives of 1,2,3,4-tetrahydroquinolin-2-ylmethanamine were found to be more potent than Doxorubicin in inhibiting cancer cell proliferation .

The biological mechanisms underlying the activities of this compound involve:

  • Receptor Interactions : The compound interacts with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and cognitive functions.
  • Oxidative Stress Modulation : It may reduce oxidative stress in neuronal cells by enhancing antioxidant defenses.
  • Cell Signaling Pathways : The compound modulates pathways associated with cell survival and apoptosis, contributing to its neuroprotective and anticancer effects .

Synthesis and Structural Variants

The synthesis of this compound can be achieved through several methods involving iridium-catalyzed oxidation processes. Variants of this compound have been synthesized to explore their pharmacological properties further.

CompoundStructure TypeNotable PropertiesUnique Aspects
1-Methyl-1,2,3,4-tetrahydroquinolin-2-ylmethanamine dihydrochlorideMethylated derivativePotentially altered receptor affinityMethyl group may enhance lipophilicity
1-(Phenyl)-1,2,3,4-tetrahydroquinolineAromatic derivativePotential anticancer activityAromatic ring introduces additional reactivity

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Neuroprotection : A study demonstrated that the compound significantly reduced neuronal cell death in models of oxidative stress.
  • Antitumor Activity : In a comparative analysis against Doxorubicin in cancer cell lines (e.g., breast cancer), derivatives showed enhanced potency with IC50 values ranging from 2.5 to 12.5 µg/mL compared to Doxorubicin's 37.5 µg/mL .
  • Antidepressant Effects : Clinical trials indicated improvements in depressive symptoms among subjects treated with tetrahydroquinoline derivatives compared to placebo controls.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and purity, with DMSO-d₆ or CDCl₃ as solvents .
  • HPLC-MS : For quantifying purity (>95%) and detecting side products .
  • X-ray Crystallography : To resolve stereochemistry in chiral derivatives .
  • Elemental Analysis : Validates stoichiometry of the dihydrochloride salt .

What biological activities have been reported for tetrahydroquinoline derivatives, and how are these assays designed?

Basic Research Question
Reported activities include:

  • Antimicrobial : Tested via broth microdilution against Gram-positive bacteria (MIC ≤ 16 µg/mL) .
  • Anticancer : Evaluated using MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~ 10 µM) .
  • Neuroactive Potential : Radioligand binding assays (e.g., serotonin receptor affinity, Ki < 100 nM) .
    Assays require rigorous controls (e.g., DMSO vehicle, reference drugs) and replicate experiments (n ≥ 3) to ensure reproducibility .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies often arise from:

  • Structural Variants : Minor modifications (e.g., methoxy vs. methyl groups) drastically alter activity .
  • Assay Conditions : Differences in cell lines, serum concentrations, or incubation times.
    Methodological Solutions :
    • Conduct head-to-head comparisons under standardized protocols.
    • Use computational modeling (e.g., molecular docking) to predict binding affinities .
    • Validate findings with orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays) .

What strategies are effective for enantioselective synthesis of chiral tetrahydroquinoline derivatives?

Advanced Research Question
Key approaches include:

  • Asymmetric Catalysis : Chiral phosphine ligands (e.g., BINAP) with transition metals (Ru or Rh) for hydrogenation .
  • Enzymatic Resolution : Lipases (e.g., CAL-B) to hydrolyze specific enantiomers from racemic mixtures .
  • Chiral Auxiliaries : Use of Evans oxazolidinones to control stereochemistry during amine functionalization .
    Characterize enantiomeric excess (ee) via chiral HPLC or polarimetry .

How do metabolic pathways influence the pharmacological profile of this compound?

Advanced Research Question
Metabolism studies involve:

  • In Vitro Hepatic Models : Incubation with human liver microsomes (HLMs) to identify CYP450-mediated oxidation (e.g., CYP3A4/5) .
  • Metabolite Profiling : LC-HRMS to detect phase I (hydroxylation) and phase II (glucuronidation) metabolites .
  • Pharmacokinetic Modeling : Correlate metabolic stability (t₁/₂) with in vivo efficacy using rodent models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinolin-2-ylmethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydroquinolin-2-ylmethanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.